molecular formula C7H4ClN3O3 B2977828 5-Chloro-7-nitro-1,3-benzoxazol-2-amine CAS No. 1326814-89-4

5-Chloro-7-nitro-1,3-benzoxazol-2-amine

Cat. No.: B2977828
CAS No.: 1326814-89-4
M. Wt: 213.58
InChI Key: HIBJGONRFGFVHY-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound with the molecular formula C7H4ClN3O3 It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 7th position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-nitro-1,3-benzoxazol-2-amine typically involves the nitration of 5-chloro-1,3-benzoxazol-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-nitro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5th position can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Reduction: 5-Chloro-7-amino-1,3-benzoxazol-2-amine.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

5-Chloro-7-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-nitro-1,3-benzoxazol-2-one
  • 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole

Uniqueness

5-Chloro-7-nitro-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the benzoxazole ring makes it a versatile intermediate for further functionalization and application in various fields.

Properties

IUPAC Name

5-chloro-7-nitro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBJGONRFGFVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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